molecular formula C45H69O3P<br>(CH3(CH2)8C6H4O)3P<br>C45H69O3P B3028669 Tris(nonylphenyl) phosphite CAS No. 26523-78-4

Tris(nonylphenyl) phosphite

Cat. No.: B3028669
CAS No.: 26523-78-4
M. Wt: 689 g/mol
InChI Key: WGKLOLBTFWFKOD-UHFFFAOYSA-N
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Description

Tris(nonylphenyl) phosphite is an organophosphorus compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its ability to improve the performance and longevity of polymers by decomposing hydroperoxides and enhancing thermal stability.

Mechanism of Action

Target of Action

Tris(nonylphenyl) phosphite (TNPP) is primarily used as an antioxidant and a stabilizer . Its primary targets are polymeric materials, particularly polyethylene . It helps to improve the performance of these materials by decomposing hydroperoxides .

Mode of Action

TNPP interacts with its targets (polymeric materials) by decomposing the hydroperoxides that can form during the processing and lifespan of these materials . This action helps to prevent oxidative degradation, thereby enhancing the stability and performance of the materials .

Biochemical Pathways

It can undergo hydrolysis under certain conditions, resulting in the formation of nonylphenol and phosphoric acid .

Pharmacokinetics

Its high log KOW indicates a strong tendency to partition into organic phases rather than water, which could influence its distribution in the environment .

Result of Action

The primary result of TNPP’s action is the improved stability and performance of polymeric materials . By decomposing hydroperoxides, TNPP helps to prevent oxidative degradation of these materials . This can result in increased tensile strength and prevention of molecular weight reduction in the composite .

Action Environment

The action of TNPP can be influenced by environmental factors. For instance, its hydrolysis to nonylphenol and phosphoric acid can occur in water . Additionally, TNPP can give off irritating or toxic fumes when exposed to fire . Its low water solubility and high log KOW suggest that it may persist in the environment, particularly in soil and sediment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of phosphorus trichloride with nonylphenol. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The reaction is carried out at temperatures ranging from room temperature to 130°C, and the distillation process is conducted at temperatures between 100°C and 350°C under a vacuum .

Chemical Reactions Analysis

Types of Reactions: Tris(nonylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Hydrolysis: In the presence of water, it can hydrolyze to produce nonylphenol and phosphorous acid.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Triphenyl phosphite
  • Triethyl phosphite

Comparison: Tris(nonylphenyl) phosphite is unique due to its high molecular weight and the presence of nonylphenyl groups, which provide enhanced thermal stability and antioxidant properties compared to other phosphites. Its ability to act as both a stabilizer and a chain extender makes it particularly valuable in polymer applications .

Properties

IUPAC Name

tris(2-nonylphenyl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

WGKLOLBTFWFKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C45H69O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID20872463
Record name Tri(o-nonylphenyl) phosphite
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Molecular Weight

689.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

COLOURLESS VISCOUS LIQUID.
Record name TRIS(NONYLPHENYL)PHOSPHITE
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Boiling Point

>300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen
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Flash Point

207 °C (405 °F) - closed cup, 207 °C c.c.
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Solubility

In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility)), In water, <0.05 mg/L (indirect solubility method), In water, 6.9X10-7 mg/L at 25 °C (fragment estimation), Solubility in water, g/100ml: 4.1
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Density

0.98 g/cu cm at 20 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures, Vapor pressure, Pa at 25 °C: 0.058
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Impurities

Chlorine, Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w., Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w., Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w.
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Color/Form

Clear liquid

CAS No.

16784-72-8, 26523-78-4
Record name Phenol, 2-nonyl-, 1,1′,1′′-phosphite
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Melting Point

6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Tris(nonylphenyl) phosphite primarily used for?

A1: this compound (TNPP) is primarily used as an antioxidant in various polymer materials, including polyethylene, polyvinyl chloride (PVC), and styrene-butadiene rubber. It helps prevent oxidative degradation during processing and extends the lifespan of these materials. [, , , ]

Q2: How does this compound enhance the stability of polymer materials?

A2: TNPP acts as a secondary antioxidant by scavenging peroxy radicals generated during the initial stages of photodegradation, effectively inhibiting further oxidation and prolonging the material's useful life. []

Q3: Are there specific examples of how this compound improves material performance?

A3: Research shows that incorporating TNPP into poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV)/clay nanocomposites enhances thermal stability and improves mechanical properties. This is attributed to TNPP's chain extending abilities, leading to increased molecular weight and a long-chain branching structure within the material. []

Q4: What is the impact of this compound on the crystallization behavior of Polylactide (PLA)?

A4: Studies indicate that adding TNPP as a chain extender to PLA can significantly increase both the crystallization rate and the degree of crystallinity. This is attributed to the reduction of chain ends in the presence of TNPP. []

Q5: Does this compound interact with other additives in polymer formulations?

A5: Yes, TNPP can exhibit synergistic effects when combined with other antioxidants, such as hindered phenols. For instance, in polyamide 6/halloysite nanotube composites, the combination of TNPP with Irganox 1010 significantly improves oxidative induction time, decomposition temperature, processability, and tensile properties. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C54H81O3P, and its molecular weight is 805.16 g/mol.

Q7: How is this compound typically characterized and quantified?

A7: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common method for characterizing and quantifying TNPP in various matrices, including polymer materials and food packaging. This technique provides high sensitivity and selectivity for analyzing TNPP and its potential degradation product, 4-nonylphenol (4NP). [, ]

Q8: What are the key challenges in analyzing this compound in complex matrices?

A8: One of the main challenges is achieving efficient extraction of TNPP from the polymer matrix while minimizing the co-extraction of interfering compounds. This often requires careful optimization of extraction solvents and conditions. []

Q9: What are the primary environmental concerns associated with this compound?

A9: TNPP can degrade into 4-nonylphenol (4NP), which is classified as an endocrine disruptor. 4NP has been detected in food products due to its migration from food packaging materials containing TNPP. [, , , ]

Q10: What measures have been taken to address the potential risks of 4-nonylphenol migration from this compound-containing materials?

A10: Some resin producers and additive suppliers have moved towards "TNPP-free" formulations to eliminate the source of 4NP in food packaging. [, ] Regulatory bodies are also establishing limits for 4NP migration from food contact materials. []

Q11: Are there any documented health concerns related to this compound exposure?

A11: While TNPP itself might not be acutely toxic, its degradation product, 4NP, raises concerns. Studies suggest that 4NP can induce oxidative stress and DNA damage, as evidenced by increased 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in rat models. [, ]

Q12: Are there any viable alternatives to this compound in its various applications?

A13: Yes, researchers are actively exploring alternative antioxidants with improved safety profiles and reduced environmental impact. For instance, in butadiene synthetic rubber production, a complex antioxidant based on liquid hindered phenol antioxidants has shown promising results as a replacement for TNPP, offering comparable or enhanced performance without the use of TNPP. []

Q13: What are some promising research directions for this compound and its alternatives?

A13: Future research could focus on:

  • Developing highly sensitive and selective analytical methods to monitor trace levels of TNPP and its degradation products in various matrices. [, , ]
  • Further investigating the toxicological effects of TNPP and its degradation products using in vitro and in vivo models to assess potential long-term health risks. [, ]
  • Exploring novel antioxidant systems with improved performance, lower toxicity, and reduced environmental impact to replace TNPP in diverse applications. [, ]
  • Investigating sustainable approaches to manage TNPP waste and minimize its potential environmental impact. []

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